molecular formula C13H8F2O2 B1589547 4-(3,4-Difluorophenoxy)benzaldehyde CAS No. 486449-90-5

4-(3,4-Difluorophenoxy)benzaldehyde

Cat. No. B1589547
M. Wt: 234.2 g/mol
InChI Key: XVYWAQAFWQZGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,4-Difluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . Another synthesis route involves the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Difluorophenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a difluorophenoxy group .

Scientific Research Applications

Antibiotic Evaluation

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds . These compounds have been tested for their antimicrobial properties in vitro .
  • Methods of Application : Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones . The antimicrobial properties of these compounds were then investigated in vitro .
  • Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms . The minimum inhibitory concentration (MIC) results revealed that some of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml . All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml .

Antibiotic Modulator

  • Scientific Field : Biological Chemistry
  • Application Summary : Benzaldehyde has been evaluated as an antibiotic modulator . It has been tested for its ability to modulate the effects of quinolone antibiotics .
  • Methods of Application : The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr) . Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .

Synthesis of Novel Benzaldehyde Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
  • Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
  • Results : The results showed that the structures of the target product were consistent with initial predictions .

Synthesis of Novel Benzaldehyde Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
  • Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
  • Results : The results showed that the structures of the target product were consistent with initial predictions .

Safety And Hazards

The safety data sheet for “4-(3,4-Difluorophenoxy)benzaldehyde” indicates that it is for R&D use only . It is advised to use personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The future directions for “4-(3,4-Difluorophenoxy)benzaldehyde” could involve further exploration of its potential applications in various fields. For instance, its use as an intermediate in the synthesis of other compounds could be explored further . Additionally, its potential biological activity could be investigated in more depth .

properties

IUPAC Name

4-(3,4-difluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYWAQAFWQZGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442128
Record name 4-(3,4-difluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenoxy)benzaldehyde

CAS RN

486449-90-5
Record name 4-(3,4-difluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 3,4-difluorophenol and 4-fluorobenzaldehyde.
[Compound]
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D4
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Synthesis routes and methods II

Procedure details

4-Fluorobenzaldehyde (5.32 mL, 49.6 mmol), 3,4-difluorophenol (7.10 g, 54.6 mmol) and K2CO3 (8.31 g, 60.1 mmol) were combined in a flask, which was immediately flushed with argon. DMF (50.0 mL) was added and the mixture was heated at reflux under argon for 6 h. Upon cooling to room temperature, EtOAc (100 mL) and H2O (100 mL) were added; the ethyl acetate layer was separated and washed with H2O (2×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and the solvent was removed in vacuo. The desired product was obtained (11.4 g, 98.0%): 1H NMR (400 MHz, CDCl3) δ 9.95 (s, 1H), 7.88 (dd, 2H, J=0.8 Hz, 8.8 Hz) 7.24–7.17 (m, 1H), 7.07 (d, 2H, J=8.8 Hz), 6.97–6.92 (m, 1H), 6.86–6.82 (m, 1H); ESMS m/e: 235.0 (M+H)+.
Quantity
5.32 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
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Name
Quantity
8.31 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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